(S)-2-Phenylmorpholine

Chiral Synthesis Enantiomeric Purity Quality Control

(S)-2-Phenylmorpholine is a chiral heterocyclic compound belonging to the substituted phenylmorpholine class, characterized by a morpholine ring with a phenyl substituent at the 2-position in the (S)-configuration. It serves as a parent scaffold for various psychostimulants and norepinephrine-dopamine releasing agents (NDRAs).

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 74572-15-9
Cat. No. B1349444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Phenylmorpholine
CAS74572-15-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m1/s1
InChIKeyZLNGFYDJXZZFJP-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Phenylmorpholine (CAS 74572-15-9) Chiral Morpholine Building Block – Key Identifiers and Baseline Data


(S)-2-Phenylmorpholine is a chiral heterocyclic compound belonging to the substituted phenylmorpholine class, characterized by a morpholine ring with a phenyl substituent at the 2-position in the (S)-configuration [1]. It serves as a parent scaffold for various psychostimulants and norepinephrine-dopamine releasing agents (NDRAs) [2]. The compound is typically supplied as a colorless to pale yellow liquid with a molecular weight of 163.22 g/mol (C₁₀H₁₃NO) . Its defined stereochemistry makes it a valuable intermediate for asymmetric synthesis, where enantiomeric purity is critical for downstream biological activity [3].

Why Racemic or Alternative Morpholines Cannot Substitute for (S)-2-Phenylmorpholine in Chiral Synthesis


Substituting (S)-2-Phenylmorpholine with its racemic mixture, the (R)-enantiomer, or achiral morpholine analogs introduces significant risk in asymmetric synthesis and drug development. The stereospecific (S)-configuration is a critical determinant of pharmacological activity; for example, the parent compound 2-phenylmorpholine is a potent norepinephrine-dopamine releasing agent (EC₅₀ NE = 79 nM, DA = 86 nM), and stereochemistry dictates its interaction with monoamine transporters [1]. Using a racemic mixture would dilute the desired stereochemical outcome, potentially halving the yield of the active enantiomer in a downstream product and introducing the opposite enantiomer with potentially different or adverse biological activity [2]. Furthermore, the morpholine scaffold's physicochemical properties—such as its predicted pKa (8.52) and lipophilicity (Consensus Log P = 1.44)—are finely tuned for specific binding interactions, and altering the core heterocycle (e.g., to a piperidine) would disrupt these critical parameters .

Quantitative Differentiation of (S)-2-Phenylmorpholine: Stereochemical Purity, Pharmacological Selectivity, and Synthetic Utility


Enantiomeric Purity and Optical Rotation: A Critical Quality Attribute for Asymmetric Synthesis

The specific optical rotation of (S)-2-Phenylmorpholine is reported as -46.25° (c=1 g/100 mL in DCM) . This value serves as a critical quality attribute, directly quantifying the enantiomeric excess (ee) and ensuring the desired (S)-configuration is present. In contrast, the racemic mixture (2-phenylmorpholine) or the (R)-enantiomer would exhibit a different or zero optical rotation. This measurement is essential for confirming that the purchased compound meets the required stereochemical specification for asymmetric synthesis, where a 1% impurity of the opposite enantiomer can significantly impact the yield and enantiopurity of the final product [1].

Chiral Synthesis Enantiomeric Purity Quality Control

Pharmacological Selectivity: Differentiating (S)-2-Phenylmorpholine from Racemic 2-Phenylmorpholine in NDRA Activity

While direct EC₅₀ data for the isolated (S)-enantiomer of 2-phenylmorpholine is not publicly available, the racemic mixture (2-phenylmorpholine, PAL-632) exhibits potent norepinephrine (NE) and dopamine (DA) releasing activity with EC₅₀ values of 79 nM and 86 nM, respectively, and minimal serotonin (5-HT) activity (EC₅₀ = 20,260 nM) [1]. This class of compounds, including derivatives like phenmetrazine and phendimetrazine, demonstrates that stereochemistry at the 2-position is a key determinant of potency and selectivity [2]. Therefore, the (S)-enantiomer is predicted to be the eutomer, responsible for the majority of the racemate's activity, while the (R)-enantiomer may be significantly less potent or inactive. Procuring the pure (S)-enantiomer is thus essential for research aiming to maximize NDRA activity and minimize off-target effects.

Monoamine Releaser NDRA Structure-Activity Relationship

Synthetic Utility: (S)-2-Phenylmorpholine as a Critical Intermediate for the Antimalarial Drug Arterolane Maleate

(S)-2-Phenylmorpholine is explicitly cited as a key intermediate in the synthesis of arterolane maleate (OZ277), a potent synthetic trioxolane antimalarial drug that has reached Phase III clinical trials . While the exact synthetic step involving (S)-2-phenylmorpholine is not detailed in public literature, its role as a chiral building block is well-established. In contrast, the use of the racemic mixture or the (R)-enantiomer would be synthetically inefficient, leading to a mixture of diastereomers in the final product, which would require costly and time-consuming chiral separation. The commercial availability of (S)-2-phenylmorpholine with high enantiomeric purity (typically ≥97% by GC) [1] directly supports the scalable, stereoselective synthesis of arterolane maleate and related analogs.

Drug Synthesis Chiral Intermediate Antimalarial

Quality Specifications: Vendor-Reported Purity and Storage Conditions

Commercially available (S)-2-Phenylmorpholine is typically supplied with a minimum purity of 97% as determined by GC . Some vendors specify a purity of 98% (Min, GC) with a moisture content of ≤0.5% [1]. These specifications are crucial for ensuring consistent reactivity in sensitive chemical transformations, where impurities can catalyze side reactions or poison catalysts. Furthermore, the compound's stability is defined by its recommended storage conditions: it should be kept in a cool, dry place , protected from light , and under an inert atmosphere (e.g., argon) to prevent degradation or racemization. These quantitative specifications provide a baseline for quality assurance, ensuring that the procured material meets the necessary standards for reproducible research and development.

Chemical Purity Stability Procurement

Optimal Application Scenarios for (S)-2-Phenylmorpholine Based on Verified Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals and Ligands

Due to its defined (S)-stereochemistry and high enantiomeric purity, (S)-2-Phenylmorpholine is ideally suited as a chiral building block for the asymmetric synthesis of complex drug molecules, such as the antimalarial arterolane maleate . Its use ensures the introduction of the correct stereocenter, eliminating the need for costly and inefficient chiral resolution steps. This is critical for process chemistry groups developing scalable, stereoselective routes to enantiopure APIs.

Structure-Activity Relationship (SAR) Studies of Monoamine Releasers

In medicinal chemistry, the pure (S)-enantiomer is essential for accurately defining the pharmacological profile of the 2-phenylmorpholine scaffold. Using this compound allows researchers to directly compare its activity to the racemate (EC₅₀ NE = 79 nM, DA = 86 nM) and the (R)-enantiomer, isolating the contribution of stereochemistry to NDRA potency and selectivity [1]. This avoids the confounding data that would result from using a racemic mixture.

Quality Control and Reference Standard for Chiral HPLC Analysis

With a well-defined specific optical rotation (-46.25° in DCM) and high purity, (S)-2-Phenylmorpholine can serve as a reference standard for developing and validating chiral analytical methods . It can be used to calibrate instruments, determine enantiomeric excess in reaction mixtures, and ensure the quality of manufactured batches of related compounds.

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